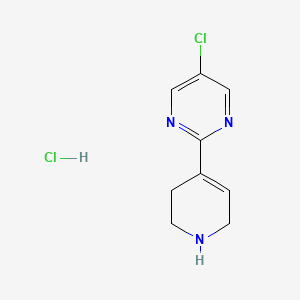
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a pyrimidine ring substituted with a chloro group and a tetrahydropyridinyl moiety, making it a versatile scaffold for the development of new chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Tetrahydropyridinyl Moiety: The tetrahydropyridinyl group can be introduced via a nucleophilic substitution reaction using a suitable precursor, such as 4-chloro-1,2,3,6-tetrahydropyridine, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridinyl moiety can be oxidized to form pyridinium derivatives.
Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form a variety of functionalized pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Pyridinium salts.
Reduction: Dihydropyrimidine derivatives.
Substitution: Functionalized pyrimidine derivatives with various substituents.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a probe to study biological pathways and interactions due to its ability to interact with nucleic acids and proteins.
Medicine: Potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling by acting as an agonist or antagonist.
相似化合物的比较
Similar Compounds
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole hydrochloride: Another heterocyclic compound with a similar tetrahydropyridinyl moiety.
2-Chloro-5-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)pyridine fumarate: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness
5-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of both a chloro group and a tetrahydropyridinyl moiety
属性
分子式 |
C9H11Cl2N3 |
|---|---|
分子量 |
232.11 g/mol |
IUPAC 名称 |
5-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;hydrochloride |
InChI |
InChI=1S/C9H10ClN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h1,5-6,11H,2-4H2;1H |
InChI 键 |
ZACPHDSWMXSNRA-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=NC=C(C=N2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13486778.png)
![3-(Azidomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13486785.png)





![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(5-methylthiophen-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B13486840.png)
